3-(1,3-dioxoisoindol-2-yl)phenyl acetate
Description
3-(1,3-dioxoisoindol-2-yl)phenyl acetate is an organic compound featuring a phthalimide (1,3-dioxoisoindole) core linked to a phenyl acetate group. The phthalimide moiety is a planar aromatic system with two electron-withdrawing carbonyl groups, which confer stability and influence intermolecular interactions such as π-π stacking and hydrogen bonding . The acetate ester at the para-position of the phenyl ring enhances solubility in organic solvents and modulates hydrolysis kinetics. This compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactivity in nucleophilic substitutions and cross-coupling reactions .
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
[3-(1,3-dioxoisoindol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H11NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-9H,1H3 |
InChI Key |
PNUHLEIUVXWCAN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)phenyl acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with phenyl acetate under specific conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(1,3-dioxoisoindol-2-yl)phenyl acetate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(1,3-dioxoisoindol-2-yl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(1,3-dioxoisoindol-2-yl)phenyl acetate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity :
- The nitro group in 4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl acetate increases electrophilicity, making it more reactive in nucleophilic aromatic substitutions compared to the parent compound .
- Carboxylic acid derivatives (e.g., and ) exhibit pH-dependent solubility and higher polarity, enabling applications in metal coordination and biological systems .
Functional Group Influence on Stability :
- The Boc-protected amine in enhances stability against hydrolysis, contrasting with the acetate ester in the target compound, which is prone to enzymatic or acidic cleavage .
- Thioether linkages () introduce susceptibility to oxidation, limiting their utility in oxidative environments .
Biological and Industrial Applications: Compounds with extended aromatic systems (e.g., ) are prioritized in drug discovery for their ability to interact with biological targets via π-π stacking . Nitro-substituted derivatives () are critical in photoresist technologies due to their UV absorption properties .
Research Findings and Data
- Crystallographic Analysis : The phthalimide core in related compounds (e.g., ) exhibits planar geometry with intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking, which stabilize crystal lattices and influence melting points .
- Synthetic Utility : 3-(1,3-dioxoisoindol-2-yl)phenyl acetate serves as a versatile scaffold for introducing aryl groups via Suzuki-Miyaura couplings, leveraging the electron-deficient phthalimide ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
